2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Formula: C₁₄H₁₆BFO₃
Molecular Weight: 244.09 g/mol (exact mass: 244.127)
Structural Features:
Properties
Molecular Formula |
C14H16BFO3 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-(5-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
InChI Key |
RSCYQNCWRAXVRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenolic Precursors
Starting with 2-fluoro-4-hydroxybenzaldehyde, cyclocondensation with α-haloketones in acidic media generates the benzofuran ring. For example, treatment with chloroacetone in sulfuric acid yields 5-fluoro-7-hydroxybenzofuran, which undergoes methylation to protect hydroxyl groups. This method prioritizes regioselectivity, ensuring the fluorine atom occupies the 5-position.
Bromination and Aromatization
Alternative approaches begin with preformed benzofuran derivatives. Bromination of 5-cyanobenzofuran (1d ) using bromine in dichloromethane produces 2,3-dibromo-5-cyanobenzofuran (2d′ ), which is aromatized with potassium hydroxide in methanol-THF to yield 2-bromo-5-cyanobenzofuran (2d ) in 77% yield. This step ensures halogenation at the 2-position, critical for subsequent cross-coupling.
Boron Moiety Integration
The dioxaborolane ring is introduced via Suzuki-Miyaura coupling or iridium-catalyzed borylation .
Suzuki-Miyaura Coupling
Reaction of 2-bromo-5-fluorobenzofuran (2d ) with pinacol boronate esters (3 ) under palladium catalysis forms the C–B bond. Optimized conditions use PdCl₂(dppf)·CH₂Cl₂ (5 mol%), K₃PO₄ (3 equiv.), and n-Bu₄NBr in acetonitrile at 80°C, achieving 68–72% yield. The mechanism proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetallation with the boronate, and reductive elimination.
Table 1: Suzuki-Miyaura Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 72 |
| Base | K₃PO₄ | 70 |
| Solvent | Acetonitrile | 68 |
| Temperature | 80°C | 72 |
Iridium-Catalyzed Borylation
Iridium complexes enable direct C–H borylation of benzofurans. Using [Ir(OMe)(cod)]₂ (2.5 mol%), dtbpy (5 mol%), and bis(pinacolato)diboron (B₂pin₂) in THF at 70°C, boron is introduced at the 7-position with 57% yield. This method bypasses pre-halogenation but requires inert conditions to prevent deboronation.
Final Assembly and Purification
The convergent synthesis concludes with coupling the fluorinated benzofuran and dioxaborolane fragments.
Ester Hydrolysis and Cyclization
Hydrolysis of the nitrile group in 2-(5-fluoro-7-bromobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4d ) with H₂O₂ in DMSO yields the carboxylic acid, which undergoes cyclization with pinacol under acidic conditions to form the target compound.
Chromatographic Purification
Silica gel chromatography (1–3% methanol in dichloromethane) isolates the product with >95% purity. Analytical validation via ¹H NMR confirms the absence of residual solvents or byproducts.
Challenges and Mitigation Strategies
Deboronation
Protic acids (e.g., HCl) promote deboronation during Suzuki coupling. Substituting HCl with dry HBr or using buffered conditions (NaHCO₃) reduces this side reaction, improving yields by 15–20%.
Regiochemical Control
Competing bromination at the 3-position is minimized by using NaHCO₃ as a buffer during electrophilic bromination, ensuring >90% selectivity for the 2-position.
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.55–7.65 (2H, m), 7.78 (1H, s) |
| IR (KBr) | 1645 cm⁻¹ (C=O), 1288 cm⁻¹ (B–O) |
| MS (ESI+) | m/z 263.1 [M+H]⁺ |
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors for bromination and Suzuki coupling, reducing reaction times from 48 h to 6 h and achieving 65% overall yield .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronic ester precursor in palladium-catalyzed cross-coupling reactions. A representative example involves coupling with aryl halides to form biaryl structures, critical in pharmaceutical and materials synthesis.
Key Reaction Parameters:
| Parameter | Example Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ / (t-Bu)₃P·HBF₄ | 99% | |
| Base | Cs₂CO₃ | — | |
| Solvent | Toluene | — | |
| Temperature | 100°C | — | |
| Reaction Time | 6 hours | — |
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate ester, and reductive elimination to form the C–C bond .
-
The fluorine atom at the 5-position of benzofuran enhances electrophilic directing effects, potentially influencing regioselectivity.
Halogenation Reactions
Bromination of derivatives of this compound has been demonstrated using N-bromosuccinimide (NBS). For example, bromination of a thiophene-substituted analog in THF at 0°C to room temperature achieved 83% yield .
Bromination Example:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Reagent | NBS | 83% | |
| Solvent | THF | — | |
| Temperature | 0°C → RT | — | |
| Reaction Time | 24 hours | — |
Protodeboronation
While not directly reported for this compound, analogous pinacol boronic esters undergo protodeboronation under acidic conditions. For example:
-
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the boronate group, yielding the parent aromatic system .
Stability and Handling Considerations
-
The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes slowly in aqueous media.
-
Storage under inert atmosphere (argon/nitrogen) at 2–8°C is recommended to prevent degradation .
Comparative Reactivity
The fluorine substituent at the 5-position of benzofuran:
-
Increases solubility in polar aprotic solvents (e.g., DMF, DMSO).
-
Modulates electronic effects , potentially slowing transmetallation in cross-coupling compared to non-fluorinated analogs.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for the development of new therapeutic agents. Its applications include:
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. The dioxaborolane moiety may enhance the bioactivity of drugs targeting cancer cells by facilitating selective delivery and reducing systemic toxicity .
- Antimicrobial Activity : The incorporation of fluorinated benzofuran derivatives in drug design has shown promise against various bacterial strains. Studies have reported that such compounds can disrupt bacterial cell membranes and inhibit growth .
Materials Science
The unique properties of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electron-donating characteristics and stability under thermal stress, this compound can be utilized as an emissive layer in OLEDs. Its ability to form stable complexes with metal ions can also enhance the performance of these devices .
- Sensors : The compound's ability to undergo reversible chemical reactions makes it a potential candidate for sensor applications. It can be used to detect specific ions or small molecules through fluorescence changes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key analogues and their distinguishing features:
Reactivity and Stability
- Fluorine vs. Chlorine Substituents : The 5-fluoro derivative (target compound) exhibits stronger electron-withdrawing effects compared to chloro analogues (e.g., 7-Cl in ), which may accelerate transmetalation in Suzuki reactions but reduce nucleophilicity.
- Dihydrobenzofuran vs.
- Methoxy vs. Fluorine : Methoxy groups (e.g., 4-OCH₃ in ) donate electron density via resonance, contrasting with fluorine’s inductive withdrawal. This difference impacts solubility and electronic material performance.
Spectroscopic and Physical Data
- NMR Trends : Methoxy-substituted dioxaborolanes (e.g., ) show distinct ¹H NMR signals for OCH₃ (~δ 3.8 ppm), absent in fluorinated analogues. Fluorine substituents cause characteristic ¹⁹F NMR shifts (~δ -110 to -120 ppm) .
- Thermal Stability : Pinacol boronic esters generally exhibit high stability, but electron-deficient arenes (e.g., fluorinated derivatives) may require lower reaction temperatures to prevent deboronation .
Biological Activity
The compound 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:
This structure includes a benzofuran moiety and a dioxaborolane ring that may contribute to its biological activity.
Biological Activity Overview
The biological activity of the compound has been investigated in several studies. Key findings include:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating its potential use as an antibiotic agent.
The mechanisms by which 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects include:
- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G1/S or G2/M), which is crucial for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects, leading to oxidative stress in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Antimicrobial | Activity against specific bacterial strains |
Case Studies
Several case studies illustrate the compound's biological activity:
-
Case Study 1: Anticancer Efficacy
- A study conducted on breast cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
-
Case Study 2: Enzyme Inhibition
- Research focusing on enzyme kinetics demonstrated that the compound effectively inhibits key enzymes involved in glucose metabolism. This suggests potential applications in diabetes management.
-
Case Study 3: Antimicrobial Testing
- In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What are the established synthetic routes for 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where halogen-fluorine exchange on the benzofuran core is followed by coupling with a boronic ester precursor. Key optimization steps include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for enhanced stability .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) improve boron incorporation efficiency .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted boronic acid byproducts. Yield optimization often requires stoichiometric control of the fluorobenzofuran precursor to avoid dimerization .
Q. What spectroscopic techniques are most effective for characterizing this compound, particularly regarding fluorine and boron content?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F) and confirms regioselectivity .
- ¹¹B NMR : Detects boron environment (δ ~ 30–35 ppm for dioxaborolane rings) .
- X-ray crystallography : Resolves steric effects of tetramethyl groups on the dioxaborolane ring and confirms benzofuran-boron bond geometry .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~317.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies in cross-coupling efficiency (e.g., Suzuki vs. Stille reactions) may arise from:
- Boron protection : The tetramethyl dioxaborolane group’s steric bulk can hinder transmetallation. Mitigate this by screening bulky ligands (e.g., XPhos) to stabilize the Pd-B intermediate .
- Fluorine electronic effects : Fluorine’s electronegativity may alter electron density at the benzofuran-boron bond. DFT calculations (e.g., Gaussian09) can model charge distribution and predict reactivity .
- Control experiments : Compare reaction outcomes with non-fluorinated analogs to isolate fluorine’s role .
Q. What computational approaches are recommended to predict the stability and reactivity of this boronic ester in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Use tools like COMSOL Multiphysics to model solvent effects on boron-leaching resistance .
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the B-O bond to assess hydrolytic stability under aqueous conditions .
- Machine Learning (ML) : Train models on existing boronic ester reaction datasets to predict optimal conditions for C-C coupling (e.g., solvent polarity, temperature) .
Q. How can statistical experimental design improve the optimization of reaction parameters for this compound’s use in multi-step syntheses?
- Methodological Answer : Apply a Box-Behnken design to minimize experiments while maximizing
| Factor | Range | Response Variable |
|---|---|---|
| Temperature | 60–100°C | Yield (%) |
| Catalyst loading | 1–5 mol% | Purity (HPLC) |
| Solvent (DMF/THF ratio) | 0:1 to 1:1 | Reaction time (h) |
- Analysis : Response surface methodology (RSM) identifies interactions between factors. For example, high catalyst loading in THF may reduce reaction time but increase byproduct formation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Methodological Answer : Discrepancies may stem from:
- Crystallinity : Batch-dependent polymorphism affects solubility. Characterize batches via DSC (melting point ~72–73°C) .
- pH effects : Boronic esters hydrolyze in basic aqueous conditions. Use buffered solutions (pH 5–7) for stability testing .
- Solvent polarity : LogP calculations (e.g., ChemAxon) predict preferential solubility in chloroform (logP ~3.2) over water .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
